3-aminononanoic acid hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminononanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-8(10)7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIHQKCRNIGENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Aminononanoic Acid and Its Structural Analogs
Chemical Synthesis Approaches to β-Amino Acids with Medium-Chain Alkyl Groups
The construction of β-amino acids with unbranched, medium-chain alkyl substituents, such as the hexyl group in 3-aminononanoic acid, requires precise control over regioselectivity and stereoselectivity. Various synthetic strategies have been developed to address these challenges, ranging from classical methods to modern catalytic transformations.
Stereoselective and Enantioselective Synthesis of 3-Aminononanoic Acid
Achieving high levels of stereocontrol is crucial for the synthesis of biologically active molecules. For 3-aminononanoic acid, this involves the creation of a single enantiomer (either (R)- or (S)-3-aminononanoic acid).
The chiral pool provides a collection of readily available, enantiomerically pure compounds from natural sources, which can be used as starting materials for complex target molecules. wikipedia.orgmdpi.com Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org This strategy is advantageous as it introduces a predefined stereocenter that can direct the formation of new stereocenters during the synthetic sequence. mdpi.com For the synthesis of 3-aminononanoic acid, a chiral precursor can be elaborated through a series of chemical transformations that extend the carbon chain while preserving the initial stereochemistry. While direct synthesis from a common chiral pool amino acid might be complex, derivatized amino acids can serve as powerful tools. mdpi.com
A plausible approach could involve the use of a readily available chiral α-amino acid, which is then homologated (the carbon chain is extended by one methylene (B1212753) unit) to a β-amino acid. For instance, a protected aspartic acid derivative could be a starting point, where the side-chain carboxylic acid is transformed into the hexyl group of 3-aminononanoic acid through a series of reduction and coupling reactions.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of β-amino acids. rsc.org These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Several catalytic asymmetric approaches have been developed that could be applied to the synthesis of 3-aminononanoic acid.
One notable strategy is the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. acs.org In a study focused on the synthesis of unprotected β²-amino acids, it was found that for aliphatic variants, the enantioselectivity of the reaction increased with the length of the alkyl chain. acs.org This suggests that the synthesis of 3-aminononanoic acid (a β³-amino acid) could potentially be achieved with high enantioselectivity using a similar methodology. The reaction involves a confined imidodiphosphorimidate (IDPi) catalyst that promotes the reaction between a bis-silyl ketene acetal (B89532) derived from nonanoic acid and a silylated aminomethyl ether. acs.orgmpg.de Subsequent hydrolysis would yield the free β-amino acid. acs.org
| Substrate (Alkyl Chain) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) |
| Propionic Acid | 3 | Good | >90:10 |
| Butyric Acid | 3 | Good | >92:8 |
| Valeric Acid | 3 | Good | >94:6 |
| Hexanoic Acid | 3 | Excellent | 95:5 |
This table illustrates the trend of increasing enantioselectivity with longer alkyl chains in the asymmetric synthesis of β²-amino acids, a principle applicable to the synthesis of 3-aminononanoic acid. acs.org
Another powerful method is the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. The use of chiral catalysts, such as those based on copper, can control the stereochemical outcome of the addition of an amine source to an unsaturated precursor like an ester of non-2-enoic acid. nih.gov
Propargylamines are versatile intermediates in organic synthesis and can be used to prepare β-amino acids. organic-chemistry.org The synthesis of chiral propargylamines can be achieved through three-component coupling reactions involving an aldehyde, an amine, and an alkyne, often catalyzed by a copper or silver salt. organic-chemistry.orgorganic-chemistry.org For the synthesis of a 3-aminononanoic acid precursor, heptanal, an amine source, and a protected acetylene (B1199291) could be used.
A stereospecific synthesis of β-amino acids has been accomplished starting from enantioenriched propargylic alcohols. researchgate.net For instance, a long-chain ynone can be enantioselectively reduced to a propargylic alcohol, which is then converted to a protected propargylic amine. Subsequent transformation of the alkyne moiety into a carboxylic acid group affords the desired β-amino acid. researchgate.net This methodology was successfully applied to the synthesis of (R)-3-aminotetradecanoic acid (iturinic acid), a long-chain β-amino acid, demonstrating its applicability to molecules structurally similar to 3-aminononanoic acid. researchgate.net
| Reaction Step | Reagents and Conditions |
| Enantioselective Reduction | Ynone, Chiral Reducing Agent (e.g., (R)-Alpine-Borane) |
| Amination | Propargylic alcohol, Diphenylphosphoryl azide, PPh₃, DEAD |
| Carboxylation | Protected propargylic amine, n-BuLi, CO₂ |
| Deprotection | Acidic or basic hydrolysis |
This table outlines a general sequence for the synthesis of a long-chain β-amino acid from a propargylic amine precursor, based on the synthesis of iturinic acid. researchgate.net
Multi-Component Reaction Strategies for β-Amino Acid Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.govacs.org MCRs offer advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.gov
The Mannich reaction is a classic example of a three-component reaction that can be used to synthesize β-amino carbonyl compounds, which are direct precursors to β-amino acids. organic-chemistry.org In the context of synthesizing 3-aminononanoic acid, a Mannich-type reaction could involve heptanal, an amine or ammonia (B1221849) equivalent, and a two-carbon nucleophile such as a ketene silyl (B83357) acetal derived from acetic acid. The use of a chiral catalyst can render this transformation enantioselective. organic-chemistry.org
Another relevant MCR is the Strecker reaction, which traditionally produces α-amino acids. However, modifications of this reaction can lead to β-amino acid derivatives.
Derivatization and Functionalization Strategies of 3-Aminononanoic Acid
The derivatization of amino acids is often necessary for their analysis, purification, or further functionalization. sigmaaldrich.com For 3-aminononanoic acid, both the amino and carboxylic acid groups can be modified.
The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions during subsequent chemical transformations. The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, to increase its volatility for gas chromatography (GC) analysis or to act as a protecting group. nih.gov
For analytical purposes, especially for GC-mass spectrometry (GC-MS), derivatization is crucial due to the low volatility of amino acids. sigmaaldrich.comthermofisher.com A common method involves a two-step process: esterification of the carboxylic acid group with an alcohol (e.g., methanol (B129727) with HCl), followed by acylation of the amino group with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another widely used technique to create volatile derivatives for GC analysis. thermofisher.com
For liquid chromatography (LC) analysis, derivatization with a chromophore or fluorophore is often employed to enhance detection. Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the amino group to produce a highly fluorescent derivative, allowing for sensitive detection by HPLC. nih.gov
N-Protection Strategies (e.g., Fmoc, Boc) for Peptide Synthesis
In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and to control the sequence of peptide chain elongation. peptide.comchemrxiv.orgnih.gov Two of the most widely used N-protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. acs.orgnih.govmasterorganicchemistry.com
Fmoc-Protection: The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. ub.edu It is stable under acidic conditions but can be readily cleaved by a weak base, typically a solution of piperidine (B6355638) in DMF. peptide.com This orthogonality to the acid-labile side-chain protecting groups and the resin linkage in many SPPS strategies makes Fmoc protection a popular choice. peptide.comcreative-peptides.com
Boc-Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This protecting group is stable to most bases and nucleophiles but is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comwikipedia.org
The choice between Fmoc and Boc strategies depends on the specific requirements of the synthesis, including the nature of the target peptide and the other protecting groups employed. nih.gov For instance, Fmoc-protected amino acids are widely used in SPPS for the synthesis of complex peptides. acs.org
Esterification and Amidation Routes for Advanced Intermediates
The carboxylic acid and amino groups of 3-aminononanoic acid can be derivatized through esterification and amidation to create advanced intermediates for further synthetic transformations.
Esterification: The carboxylic acid moiety of N-protected 3-aminononanoic acid can be converted to an ester. For example, β-amino acid esters can be synthesized via a lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.com This enzymatic approach offers a green and efficient route to these valuable intermediates. mdpi.com
Amidation: The amino group of 3-aminononanoic acid can be acylated to form amides. This is a fundamental reaction in peptide synthesis where the amino group of one amino acid is coupled with the carboxylic acid of another. Additionally, the carboxylic acid can be activated and reacted with amines to form amides, a key step in the synthesis of various molecules. For instance, 9-(Boc-amino)nonanoic acid can be used as a linker in the synthesis of PROTACs, where the terminal carboxylic acid reacts with primary amine groups to form a stable amide bond. chemicalbook.com
Biocatalytic and Biotechnological Synthesis of 3-Aminononanoic Acid
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis for the production of β-amino acids. Enzymes and whole-cell systems provide high selectivity and operate under mild reaction conditions.
Enzymatic Routes for β-Amino Acid Production
Enzymes, particularly transaminases and lipases, have shown great potential for the synthesis of enantiomerically pure β-amino acids. nih.gov
Transaminases (TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a keto acid acceptor. researchgate.netnih.gov ω-Transaminases (ω-TAs) are particularly useful as they can act on the distal amino group of substrates, making them suitable for β-amino acid synthesis. nih.gov They can be used for either the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from a prochiral β-keto acid, with the latter offering a theoretical yield of 100%. researchgate.netnih.gov However, the instability of β-keto acids can be a challenge. nih.gov To address this, a cascade reaction involving a lipase (B570770) to generate the β-keto acid in situ from a stable β-keto ester, followed by amination by a transaminase, has been developed. researchgate.netnih.gov
Lipases: Lipases are versatile enzymes that can be used for the kinetic resolution of racemic β-amino acid esters through enantioselective hydrolysis. mdpi.comnih.govresearchgate.net For example, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been effectively used for the resolution of various β-amino acid esters. mdpi.comnih.gov Lipases can also catalyze the Michael addition of amines to acrylates to produce β-amino acid esters. mdpi.com
Table 1: Enzymatic Routes for β-Amino Acid Production
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Features |
|---|---|---|---|---|
| Transaminases (ω-TAs) | Asymmetric Synthesis | β-Keto acid | (S)- or (R)-β-Amino acid | High enantioselectivity, potential for 100% theoretical yield. researchgate.netnih.gov |
| Transaminases (ω-TAs) | Kinetic Resolution | Racemic β-Amino acid | Enantiopure β-Amino acid | Separation of enantiomers, yields up to 50% for the desired enantiomer. nih.gov |
| Lipases | Enantioselective Hydrolysis | Racemic β-Amino acid ester | Enantiopure β-Amino acid and unreacted ester | High enantioselectivity, mild reaction conditions. mdpi.comnih.gov |
Whole-Cell Biotransformations for Sustainable Synthesis
Whole-cell biotransformations utilize intact microbial cells as catalysts, offering several advantages over the use of isolated enzymes, including cofactor regeneration and improved enzyme stability. nih.gov Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are commonly engineered for this purpose. nih.govfrontiersin.org
For β-amino acid production, whole-cell systems can be designed to perform reductive amination of keto acids. nih.gov For example, a whole-cell biocatalyst was developed for the production of (R)-3-hydroxynonanoic acid, 9-hydroxynonanoic acid, and 1,9-nonanedioic acid from ricinoleic acid using recombinant E. coli. researchgate.net This demonstrates the potential of whole-cell systems for the synthesis of functionalized nonanoic acid derivatives.
Genetic Engineering Approaches for Pathway Optimization and Yield Enhancement
Genetic engineering plays a pivotal role in developing efficient microbial cell factories for the production of desired chemicals, including β-amino acids. nih.gov Key strategies include:
Pathway Construction: Introducing heterologous genes to create novel biosynthetic pathways. For instance, synthetic operons have been integrated into the E. coli genome for the synthesis of non-proteinogenic amino acids like β-methylphenylalanine. nih.gov
Enhancing Precursor Supply: Overexpressing key enzymes in the upstream pathway to increase the availability of precursors. nih.gov
Blocking Competing Pathways: Deleting or downregulating genes involved in byproduct formation to channel the metabolic flux towards the target product. frontiersin.orgnih.gov
Eliminating Feedback Inhibition: Using site-directed mutagenesis to create enzymes that are resistant to feedback inhibition by the final product. nih.gov
In Saccharomyces cerevisiae, the biosynthesis of amino acids is tightly regulated at both the transcriptional and enzymatic levels. nih.govnih.gov Understanding these regulatory networks is crucial for designing effective metabolic engineering strategies. For example, the general amino acid control (GAAC) system, regulated by the transcriptional activator GCN4, controls the expression of many amino acid biosynthetic genes in response to amino acid starvation. nih.gov By manipulating such regulatory systems, it is possible to enhance the production of specific amino acids.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Aminononanoic acid hydrochloride |
| 9-Fluorenylmethoxycarbonyl (Fmoc) |
| tert-Butoxycarbonyl (Boc) |
| Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Trifluoroacetic acid (TFA) |
| Piperidine |
| N,N-Dimethylformamide (DMF) |
| 9-(Boc-amino)nonanoic Acid |
| (R)-3-hydroxynonanoic acid |
| 9-hydroxynonanoic acid |
| 1,9-nonanedioic acid |
| Ricinoleic acid |
| β-methylphenylalanine |
Biosynthetic Pathways of 3 Aminononanoic Acid in Microbial Systems
Discovery of 3-Aminononanoic Acid as a Polyketide Starter Unit in Natural Product Biosynthesis
The discovery of β-amino acids as starter units for polyketide synthases represented a significant expansion in the understanding of microbial metabolic diversity. Unlike the more common acetate (B1210297) or propionate (B1217596) starters, these amino acid-derived units introduce nitrogen into the polyketide backbone at the initial stage of biosynthesis.
The role of 3-aminononanoic acid as a starter unit has been clearly established in the biosynthesis of the macrolactam antibiotic cremimycin (B1232694). nih.gov In the producing organism, Streptomyces sp. MJ635-86F5, the polyketide chain of cremimycin is initiated with (R)-3-aminononanoic acid ((R)-3ANA). nih.gov Other complex macrolactams, such as the heronamides isolated from marine-derived Streptomyces species, are also assembled from polyketide pathways. rsc.orgrsc.org While sharing structural similarities, the biosynthetic pathways of these related compounds showcase the varied strategies microbes employ to generate chemical diversity. rsc.org The biosynthesis of cremimycin provides a clear model for how a β-amino acid starter unit is incorporated. nih.gov
The formation of the (R)-3-aminononanoic acid starter unit is a multi-step enzymatic process. nih.gov It begins with a precursor, (E)-2-nonenoate, likely in the form of a thioester. nih.gov A key step involves the Michael addition of glycine (B1666218) to the β-position of this α,β-unsaturated acyl thioester. nih.govnih.gov This reaction, followed by the hydrolysis of the thioester bond, yields an intermediate called N-carboxymethyl-3-aminononanoic acid. nih.govnih.gov This intermediate is then processed by a FAD-dependent dehydrogenase, CmiS2, which catalyzes a dehydrogenation and subsequent hydrolysis to release glyoxylic acid and the final starter unit, (R)-3-aminononanoic acid. nih.gov
Enzymology of 3-Aminononanoic Acid Biosynthesis
The synthesis of 3-aminononanoic acid is mediated by a set of specialized enzymes that execute a novel biochemical sequence. A central player in this pathway is the thioesterase CmiS1, which exhibits unusual catalytic activity. nih.govnih.gov
The enzyme CmiS1, from the cremimycin biosynthetic pathway, is a rare type of thioesterase with dual functionality. nih.govnih.gov Unlike canonical thioesterases that solely catalyze the hydrolysis of acyl thioesters, CmiS1 performs two distinct reactions: it first catalyzes the Michael addition of a glycine molecule to an α,β-unsaturated fatty acyl thioester and then catalyzes the hydrolysis of the resulting thioester bond. nih.gov This dual activity is critical for creating the N-carboxymethyl-3-aminononanoic acid precursor required for the final starter unit. nih.gov
Table 1: Key Enzymes in 3-Aminononanoic Acid Biosynthesis
| Enzyme | Function | Reaction | Precursor(s) | Product(s) |
| CmiS1 | Dual-function Thioesterase | 1. Michael Addition2. Thioester Hydrolysis | (E)-2-nonenoyl-thioester, Glycine | N-carboxymethyl-3-aminononanoic acid |
| CmiS2 | FAD-dependent Dehydrogenase | Dehydrogenation & Hydrolysis | N-carboxymethyl-3-aminononanoic acid | (R)-3-Aminononanoic acid, Glyoxylic acid |
Detailed mechanistic understanding of CmiS1 has been advanced through the structural and functional characterization of its homolog, SAV606, from Streptomyces avermitilis. nih.gov Structural analysis revealed that SAV606 adopts an α/β hotdog fold and that its active site is located at the interface of a dimer. nih.gov Unlike typical hotdog thioesterases, the active site of SAV606 lacks a catalytic acidic residue. nih.gov Site-directed mutagenesis experiments have shown that a specific histidine residue, His-59, is essential for both the Michael addition and the hydrolysis steps, likely functioning via a water molecule. nih.gov The crystal structure of SAV606 in complex with its product showed that a substrate-binding loop is responsible for recognizing the glycine portion of the substrate. nih.gov
The substrate specificity of this enzyme class has been investigated through in vitro analysis of the CmiS1 homolog, SAV606. nih.gov These studies confirmed that the enzyme can catalyze the Michael addition of glycine to thioesters of α,β-unsaturated fatty acids. nih.gov Functional characterization of SAV606 demonstrated its activity with crotonic acid thioester, a shorter-chain unsaturated fatty acid, to produce (R)-N-carboxymethyl-3-aminobutyric acid. nih.gov This indicates a degree of flexibility in recognizing the length of the fatty acyl chain. The recognition of the glycine moiety is a key feature, mediated by a distinct substrate-binding loop within the enzyme's active site. nih.gov
Functional Analysis of FAD-Dependent Oxidase CmiS2
CmiS2 is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase that plays a pivotal role in the biosynthesis of the macrolactam polyketide, cremimycin. acs.org It is structurally and sequentially similar to glycine oxidases, such as ThiO, but possesses a distinct substrate recognition mechanism tailored for the production of a β-amino acid starter unit. acs.orgnih.gov
The primary function of CmiS2 is to catalyze the oxidation of N-carboxymethyl-3-aminononanoic acid. acs.org This reaction involves a hydride transfer from the substrate to the FAD cofactor, leading to the formation of an unstable intermediate. acs.org This intermediate then undergoes spontaneous hydrolysis to yield two products: the starter unit 3-aminononanoic acid and glyoxylic acid. acs.org This enzymatic step is essential for providing the specific β-amino acid required for the subsequent assembly of the cremimycin backbone. acs.orgnih.gov
Although CmiS2 shares sequence similarity with glycine oxidases like ThiO, its substrate specificity is markedly different. acs.orgnih.gov Kinetic analyses reveal that CmiS2 has a strong preference for N-carboxymethyl-3-aminononanoic acid. acs.org It shows significantly lower activity towards substrates with shorter alkyl chains, such as N-carboxymethyl-3-aminobutanoic acid, and has no detectable activity against glycine, the primary substrate for ThiO. acs.org This indicates that CmiS2 specifically recognizes both the glycine moiety and the nonanoic acid portion of its substrate. acs.orgnih.gov
Crystal structure analysis of CmiS2 in a complex with a substrate analog identified the key amino acid residues responsible for this unique substrate recognition. nih.gov These residues are highly conserved among CmiS2 homologs involved in related macrolactam biosynthesis but are absent in glycine oxidases. acs.orgnih.gov
Interactive Table 1: Kinetic Analysis of CmiS2 with Various Substrates
| Substrate | K_m (mM) | k_cat (s⁻¹) | Note |
| N-carboxymethyl-3-aminononanoic acid | 21.7 ± 1.3 | 0.165 ± 0.004 | CmiS2 shows a strong preference for this substrate. |
| N-carboxymethyl-3-aminobutanoic acid | ~302 (14-fold higher than CMANA) | Lower than CMANA | Demonstrates CmiS2 can distinguish alkyl chain length. |
| Sarcosine | 302 ± 29 | Not specified | Indicates different specificity compared to ThiO. |
| Glycine | Not specified | No detectable activity | Highlights the key difference from glycine oxidases. |
| Data derived from kinetic analysis of CmiS2. acs.org |
Interactive Table 2: Key Residues in CmiS2 for Substrate Recognition
| Residue | Interaction Type | Role in Recognition |
| Asn49, Arg243, Arg334 | Hydrogen Bonding | Interact with the carboxyl group of the nonanoic acid moiety. nih.gov |
| Pro46, Leu52, Ile335 | Hydrophobic Interaction | Recognize the alkyl chain of the nonanoic acid moiety. nih.gov |
| These residues are conserved in CmiS2-type enzymes but not in glycine oxidases like ThiO. nih.gov |
Role of β-Amino Acid-Selective Adenylation Enzymes (e.g., CmiS6, BecJ, HerJ, MlaJ)
Following its synthesis, 3-aminononanoic acid must be activated for incorporation into the growing polyketide chain. This activation is performed by a class of enzymes known as adenylation (A) domains, which are often part of larger nonribosomal peptide synthetase (NRPS) assemblies. nih.govnih.gov These enzymes catalyze a two-step reaction: first, they use ATP to activate the carboxylate group of the amino acid, forming a high-energy aminoacyl-adenylate intermediate and releasing pyrophosphate. nih.govnih.gov In the second step, the activated amino acid is transferred to a carrier protein. nih.gov Enzymes like CmiS6, BecJ, HerJ, and MlaJ are specialized to recognize and activate β-amino acids, a crucial function in the biosynthesis of many natural products. nih.govnih.gov
The specificity of an adenylation enzyme is determined by the architecture of its substrate-binding pocket. nih.gov For enzymes that act on β-amino acids like 3-aminononanoic acid, the binding pocket is uniquely structured to accommodate the substrate's characteristic features, including the position of the amino group at the β-carbon and the length of the alkyl side chain. nih.govnih.gov These enzymes selectively recognize medium-chain alkyl β-amino acids through a combination of specific hydrogen bonds with the β-amino group and hydrophobic interactions with the alkyl chain. nih.govnih.gov This ensures that only the correct amino acid building block is selected for the biosynthetic assembly line.
Structural and Stereochemical Analysis of 3 Aminononanoic Acid and Its Conjugates
Methodologies for Absolute and Relative Stereochemistry Determination
Determining the precise three-dimensional structure of chiral molecules like 3-aminononanoic acid is fundamental. The presence of a stereocenter at the C3 position means the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)-3-aminononanoic acid and (S)-3-aminononanoic acid). The following subsections describe key methods for assigning the absolute and relative stereochemistry of such compounds.
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov This differential absorption (ΔA) provides information about the molecule's absolute configuration and conformation. nih.govnih.gov
For β-amino acids, the ECD spectrum is sensitive to the conformation of both the main chain and the side chain. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD data to predict the spectra for different stereoisomers and conformers. nih.gov By comparing the experimentally measured ECD spectrum of a 3-aminononanoic acid sample to the calculated spectra for the (R) and (S) enantiomers, one can make an unambiguous assignment of its absolute stereochemistry. The technique is also quantitative and can be used to determine the concentration of individual enantiomers in a mixture. nih.govroyalsocietypublishing.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of chiral compounds. nih.gov This is achieved by using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times. researchgate.net
For the separation of β-amino acid enantiomers, including 3-aminononanoic acid, several types of CSPs have proven effective. hplc.eu The choice of CSP and mobile phase conditions is crucial for achieving baseline resolution. nih.gov This direct chromatographic method is widely used for both analytical determination of enantiomeric purity and for the preparative separation of enantiomers. researchgate.netscas.co.jp
| CSP Type | Principle of Separation | Applicability to β-Amino Acids | Reference |
|---|---|---|---|
| Ligand-Exchange | Formation of transient diastereomeric metal complexes (e.g., with Cu(II)) with a chiral selector. | Effective for baseline resolution of β-methyl-amino acids. | nih.gov |
| Crown Ether-Based | Based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which forms inclusion complexes with the protonated amino group. | Demonstrated to be quite effective for the resolution of various β-amino acids. | researchgate.net |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) | Utilizes multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. | CHIROBIOTIC TAG and other variants show excellent resolution for α-, β-, and γ-amino acids. | hplc.eu |
| Pirkle-type (e.g., N-(3,5-dinitrobenzoyl) derivatives) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte derivative. | Used for separating enantiomers of N-aryl-α-amino esters and related compounds. | capes.gov.br |
Marfey's method is a robust and widely used indirect approach for determining the absolute configuration of amino acids. nih.govnih.govsemanticscholar.org The method involves the derivatization of the amino acid with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. springernature.comresearchgate.net
The reaction of a racemic mixture of an amino acid (containing both D and L forms) with L-FDAA results in the formation of two diastereomers (L-FDAA-D-amino acid and L-FDAA-L-amino acid). These diastereomers possess different physical properties and can be readily separated using standard achiral reversed-phase HPLC. nih.govspringernature.com By comparing the retention time of the derivative of the unknown amino acid with the retention times of the derivatives of authentic D- and L-amino acid standards, the absolute configuration can be determined. nih.gov Advanced versions of the method, such as the "C3 Marfey's method," offer improved resolution for all amino acids, including stereoisomers. acs.org
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Hydrolysis | If the amino acid is part of a peptide, complete acid hydrolysis is performed to yield free amino acids. | Isolate individual amino acid residues. | nih.gov |
| 2. Derivatization | The amino acid sample is reacted with a solution of L-FDAA (Marfey's reagent) in a suitable solvent (e.g., acetone) under basic conditions (e.g., using triethylamine (B128534) or sodium bicarbonate). | To form diastereomeric derivatives. | nih.gov |
| 3. Quenching | The reaction is stopped by the addition of acid (e.g., HCl). | To neutralize the base and prevent further reaction. | nih.govyoutube.com |
| 4. HPLC Analysis | The resulting mixture of diastereomers is analyzed by reversed-phase HPLC with UV detection (typically at 340 nm). | To separate the diastereomers based on their different retention times. | nih.govacs.org |
| 5. Assignment | The retention times of the sample derivatives are compared to those of derivatized D- and L-amino acid standards run under identical conditions. | To unambiguously assign the absolute configuration (D or L) of the amino acid. | nih.gov |
Conformational Analysis and Molecular Modeling Studies of β-Amino Acids
The conformational landscape of β-amino acids has been investigated using theoretical methods such as Hartree-Fock (HF) and density functional theory (DFT). scirp.orgscirp.org These computational studies analyze the energies of different conformations that arise from rotating the dihedral angles along the molecule's backbone. scirp.org
For β-amino acids, key findings from these studies suggest that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org Solvation also has a stabilizing effect on the various conformers compared to the gas phase. scirp.org In the context of 3-aminononanoic acid, which is a β³-amino acid (the side chain is on the carbon adjacent to the nitrogen), theoretical studies on model systems indicate that β³ structures can be more stable relative to each other than β² structures (where the side chain is on the carbon adjacent to the carbonyl group). scirp.org These β³-peptides are known to be capable of populating stable secondary structures like helices. scirp.org
The structure of an amino acid is fundamentally defined by its constituent parts: the amino group, the carboxyl group, and the side chain (R group), all attached to a central carbon backbone. libretexts.orgkhanacademy.org The chemical nature and length of the side chain significantly influence the molecule's properties and conformational preferences. mdpi.comquora.com
The position of the amino group is also critical. As a β-amino acid, the amino group is on the third carbon (C3), separated from the carboxyl group by two carbon atoms. This contrasts with α-amino acids, where they are separated by only one carbon. This increased separation in β-amino acids like 3-aminononanoic acid provides greater conformational flexibility and allows them to form unique secondary structures not typically seen with α-amino acids. scirp.org The specific location of the R-group in a β³ position further influences the potential for forming stable, folded structures. scirp.org
Role and Significance of 3 Aminononanoic Acid in Complex Natural Product Architectures
Integration of 3-Aminononanoic Acid in Macrocyclic Lipopeptides and Peptides
The 3-aminononanoic acid moiety and its close structural analogs are signature components of several families of bioactive cyclic peptides, where they serve as the lipophilic anchor and a crucial element for macrocyclization. These lipopeptides are typically synthesized by complex hybrid enzyme systems known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). nih.gov
Presence in Laxaphycin Family Compounds (e.g., Heinamides, Noducyclamides)
The laxaphycins are a well-known family of cyclic lipopeptides produced by cyanobacteria, which are composed of two structurally distinct sub-families: 11-residue type-A and 12-residue type-B macrocycles. rsc.org A defining feature of this family is the incorporation of a long-chain β-amino acid. While 3-aminononanoic acid itself is a member of this structural class, its close homologs, 3-aminooctanoic acid (Aoa/Aoc) and 3-aminodecanoic acid (Ada), are frequently identified. encyclopedia.pubnih.govjst.go.jp
For instance, laxaphycin A contains a 3-aminooctanoic acid residue, while laxaphycin E incorporates a 3-aminodecanoic acid unit instead. encyclopedia.pubnih.gov Similarly, laxaphycin D contains 3-aminooctanoic acid, whereas laxaphycin B features a 3-aminodecanoic acid moiety. nih.gov This variation in the length of the fatty acid chain is a common theme and contributes to the chemical diversity of the laxaphycin family.
Related compounds, such as the heinamides and noducyclamides, also belong to the broader laxaphycin family and share this structural motif. Heinamides, for example, are antifungal laxaphycins that can contain hydroxylated versions of these β-amino acids, such as 5-hydroxyl β-amino octanoic acid. nih.gov Noducyclamides are also structurally analogous and have been found to contain a β-amino decanoic acid residue.
Table 1: Presence of β-Amino Fatty Acids in the Laxaphycin Family
| Compound Family | Specific Compound | Incorporated β-Amino Acid |
|---|---|---|
| Laxaphycins | Laxaphycin A | 3-Aminooctanoic acid (Aoc) |
| Laxaphycin B | 3-Aminodecanoic acid (Ade) | |
| Laxaphycin D | 3-Aminooctanoic acid (Aoc) | |
| Laxaphycin E | 3-Aminodecanoic acid (Ade) | |
| Heinamides | Heinamide B variants | 5-Hydroxyl-3-aminooctanoic acid |
| Noducyclamides | Noducyclamide A1-A4 | 3-Aminodecanoic acid (Ada) |
Constituent in Other Macrolactam Antibiotics (e.g., Cremimycin (B1232694), Heronamide)
Beyond the cyanobacterial peptides, 3-aminononanoic acid is a confirmed building block in a class of polyketide-derived macrolactam antibiotics produced by Streptomyces bacteria. In the biosynthesis of cremimycin, a 19-membered macrocyclic lactam, a 3-aminononanoic acid starter unit is essential for the initiation of the polyketide chain assembly. acs.orgnih.gov Similarly, the heronamides, a family of polyene macrolactams, are also initiated with a 3-aminononanoic acid unit. nih.gov The biosynthetic gene clusters for both cremimycin and heronamide contain specific enzymes that are responsible for generating and incorporating this specific β-amino fatty acid. acs.orggoogle.com
Table 2: 3-Aminononanoic Acid in Macrolactam Antibiotics
| Compound | Producing Organism (Genus) | Role of 3-Aminononanoic Acid |
|---|---|---|
| Cremimycin | Streptomyces | Starter unit for polyketide synthesis |
| Heronamide C | Streptomyces | Starter unit for polyketide synthesis |
Functional Contributions of the β-Amino Acid Moiety within Natural Product Scaffolds
The substitution of a common α-amino acid with a β-amino acid like 3-aminononanoic acid has profound effects on the resulting peptide's structure and function. This is due to the introduction of an extra carbon atom into the peptide backbone, which alters its conformational properties.
Role in Intermolecular Interactions and Molecular Recognition
A well-defined three-dimensional structure is a prerequisite for specific molecular recognition. acs.org By stabilizing a particular conformation, the 3-aminononanoic acid unit helps to present a consistent surface for interaction with other molecules, such as protein receptors or enzymes. acs.orgnih.gov The functional contributions arise from two key features:
The Lipophilic Tail: The nine-carbon chain of 3-aminononanoic acid provides a significant hydrophobic character, facilitating interactions with nonpolar pockets on target proteins or enabling the molecule to anchor within biological membranes. acs.org
The Peptide Backbone: The amide bonds formed by the β-amino acid can act as hydrogen bond donors and acceptors, participating in the network of non-covalent interactions that mediate binding. youtube.com
The combination of a rigidified, predictable structure and the capacity for specific hydrophobic and hydrogen-bonding interactions makes the β-amino acid moiety a crucial determinant of the natural product's biological activity. acs.orgacs.org
Biosynthetic Logic of β-Amino Acid Incorporation and Chemodiversity
The production of natural products containing β-amino acids is a testament to the sophisticated enzymatic machinery evolved by microorganisms. rsc.org The incorporation of units like 3-aminononanoic acid is not accidental but a deliberate biosynthetic strategy to expand chemical space and generate novel functionalities. rsc.org
This process is primarily managed by Non-Ribosomal Peptide Synthetases (NRPS) and hybrid NRPS-PKS assembly lines. nih.gov Within these enzymatic mega-complexes, specialized adenylation (A) domains are responsible for recognizing and activating specific amino acid substrates. The biosynthesis of cremimycin and heronamides involves A-domains that are specifically evolved to recognize and activate 3-aminononanoic acid, loading it onto the synthase to initiate the assembly process. acs.org
The generation of the β-amino acid itself is also a key step. In the case of cremimycin, 3-aminononanoic acid is synthesized from a non-2-enoyl-ACP thioester intermediate derived from the polyketide pathway, which undergoes a Michael addition with glycine (B1666218) followed by oxidative decarboxylation. acs.org In cyanobacteria, the biosynthesis of the β-amino fatty acids in laxaphycins is also initiated by PKS modules that build the carbon chain, which is then modified by an aminotransferase to add the β-amino group. frontiersin.org
This ability to produce and incorporate β-amino acids is a powerful driver of chemodiversity. It allows organisms to:
Create Novel Scaffolds: Build macrocyclic structures with unique sizes and conformations. rsc.org
Tune Lipophilicity: Vary the length of the fatty acid chain (e.g., octanoic vs. nonanoic vs. decanoic acid) to optimize activity and transport properties. encyclopedia.pubnih.gov
Generate Analogs: Employ branching biosynthetic pathways, as seen with the heinamides, to produce a suite of related compounds from a single gene cluster, increasing the chances of producing a highly active molecule. rsc.org
By engineering these biosynthetic pathways, it is possible to rationally swap β-amino acid moieties to create novel architectures and potentially new bioactive compounds. rsc.org
Mechanisms of Polyketide Assembly Initiated by β-Amino Acid Starter Units
The biosynthesis of polyketides is a complex process catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). rsc.org These enzymatic assembly lines construct polyketide backbones through the sequential condensation of simple acyl-CoA precursors. nih.gov While the majority of polyketides are initiated with common starter units like acetate (B1210297) or propionate (B1217596), a notable subset utilizes amino acid-derived starters, including β-amino acids. rsc.org
The incorporation of a β-amino acid starter unit into a polyketide skeleton is a key feature in the biosynthesis of macrolactam antibiotics. nih.gov Functional and structural analyses of the enzymes involved in the biosynthesis of macrolactams have shed light on the specialized machinery required for this process. tandfonline.comnih.gov
A critical enzyme in this pathway is a VinN-type adenylation (A) domain. This enzyme is responsible for recognizing a specific β-amino acid and activating it by ligating it to a standalone acyl carrier protein (ACP). nih.gov The resulting β-aminoacyl-ACP then undergoes further modification. In many cases, it is aminoacylated to form a dipeptidyl-ACP. nih.gov This dipeptidyl intermediate is a characteristic feature of polyketide biosynthetic pathways that utilize β-amino acid starters. nih.gov
The specificity of the VinN-type A-domain for a particular β-amino acid is a crucial determinant for the selective incorporation of that starter unit into the growing polyketide chain. tandfonline.com This high degree of selectivity ensures the fidelity of the biosynthetic process, leading to the production of a specific natural product. tandfonline.com
| Key Enzymatic Step | Enzyme/Domain | Function |
| Recognition and Activation | VinN-type Adenylation (A) domain | Recognizes a specific β-amino acid and ligates it to an acyl carrier protein (ACP). nih.gov |
| Chain Initiation | β-Aminoacyl-ACP | The activated starter unit that primes the polyketide synthase for chain elongation. |
| Further Modification | Aminoacylation | The β-aminoacyl-ACP is often further aminoacylated to form a dipeptidyl-ACP intermediate. nih.gov |
Diversification Strategies Resulting from β-Amino Acid Variation
The inherent modularity of polyketide biosynthesis provides a powerful platform for generating structural diversity. nih.gov Variation in the β-amino acid starter unit is a key strategy employed by nature to create a wide array of complex and bioactive natural products. nih.gov
The substrate specificity of the VinN-type adenylation domain plays a pivotal role in this diversification. Different VinN-type enzymes possess distinct substrate-binding pockets, enabling them to recognize and incorporate a variety of β-amino acids. tandfonline.com This variation in the starter unit directly translates to structural diversity in the final polyketide product.
For instance, the substitution of one β-amino acid for another with a different side chain can lead to the production of novel analogues of a parent compound. This principle has been explored through biosynthetic engineering, where the modification of the A-domain's substrate specificity can be used to generate new polyketide derivatives. nih.govtandfonline.com By altering the genetic code of the PKS, researchers can potentially introduce non-native β-amino acid starter units, leading to the creation of "unnatural" natural products with potentially altered or improved biological activities. nih.gov
Furthermore, the incorporation of a β-amino acid introduces a nitrogen atom into the polyketide backbone, which can serve as a handle for further enzymatic modifications. These "late-stage" modifications, occurring after the initial assembly of the polyketide chain, can include oxidations, reductions, and glycosylations, further expanding the structural and functional diversity of the resulting natural products. nih.govacs.org
| Diversification Strategy | Mechanism | Outcome |
| Starter Unit Exchange | Variation in the substrate specificity of the VinN-type A-domain. tandfonline.com | Incorporation of different β-amino acids, leading to structural analogues of the parent polyketide. |
| Biosynthetic Engineering | Genetic modification of the PKS to alter A-domain specificity. nih.govtandfonline.com | Production of "unnatural" natural products with novel β-amino acid starter units. nih.gov |
| Late-Stage Modification | Enzymatic tailoring of the β-amino acid-containing polyketide backbone. nih.govacs.org | Increased structural complexity and functional diversity through reactions like oxidation and glycosylation. |
Advanced Analytical and Bioanalytical Methodologies for 3 Aminononanoic Acid Research
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are fundamental in the analysis of 3-aminononanoic acid, providing the necessary separation from other components in a sample.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized 3-aminononanoic acid and for real-time monitoring of its formation during chemical reactions. nih.govresearchgate.net HPLC methods often necessitate derivatization of the amino acid to introduce a chromophore, which allows for detection using UV or fluorescence detectors. nih.gov The derivatization process not only enhances detectability but also improves chromatographic separation. jove.com
Common derivatization reagents for amino acids include ortho-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC), which react with the primary amine of 3-aminononanoic acid. creative-proteomics.comlcms.cz The choice of a reversed-phase column is typical for separating the derivatized amino acid. lcms.cz By analyzing samples at different time points during a synthesis, HPLC can track the consumption of reactants and the formation of the product, providing valuable kinetic information.
A typical HPLC setup for the analysis of derivatized 3-aminononanoic acid would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.czfrontiersin.org Detection is commonly performed using a diode array detector (DAD) or a fluorescence detector (FLD) for high sensitivity. lcms.cz
Table 1: Illustrative HPLC Parameters for Derivatized 3-Aminononanoic Acid Analysis
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) for OPA derivatives |
| Derivatization Reagent | Ortho-phthalaldehyde (OPA) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of amino acids, but it requires a crucial derivatization step to make the non-volatile amino acids suitable for GC analysis. sigmaaldrich.comthermofisher.comsigmaaldrich.com Derivatization converts the polar carboxyl and amino groups into less polar, more volatile, and thermally stable derivatives. sigmaaldrich.comnih.gov Common derivatization methods include silylation, alkylation, and acylation. creative-proteomics.com
For 3-aminononanoic acid, a two-step derivatization process is often employed. nih.gov This can involve esterification of the carboxylic acid group followed by acylation of the amino group. creative-proteomics.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for silylation. creative-proteomics.comsigmaaldrich.com The resulting derivatives produce characteristic fragment ions in the mass spectrometer, which aids in their identification. sigmaaldrich.com GC-MS offers high sensitivity and resolution, making it suitable for quantifying amino acids in various biological and chemical samples. creative-proteomics.com
Table 2: Example GC-MS Parameters for Derivatized 3-Aminononanoic Acid
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
Mass Spectrometry for Structural Elucidation of 3-Aminononanoic Acid Metabolites and Conjugates
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites and conjugates of 3-aminononanoic acid due to its high sensitivity and specificity. nih.govmtoz-biolabs.com It allows for the determination of molecular weight and provides structural information through fragmentation patterns. mtoz-biolabs.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of 3-aminononanoic acid and its metabolites. nih.govnih.gov This accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas. Techniques like electrospray ionization (ESI) are commonly used to ionize the molecules before they enter the mass analyzer. mtoz-biolabs.com The accurate mass data obtained from HRMS is instrumental in identifying unknown metabolites by comparing the experimental mass with theoretical masses from databases. nih.gov
Fragmentation Pathways and Isotopic Labeling for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of 3-aminononanoic acid or its derivatives to generate a characteristic fragmentation pattern. jove.com The analysis of these fragment ions provides detailed structural information, helping to confirm the identity of the compound.
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of 3-aminononanoic acid. nih.govcore.ac.uk By introducing stable isotopes (e.g., ¹³C or ¹⁵N) into the molecule, researchers can follow its transformation into various metabolites. nih.govresearchgate.netliverpool.ac.uk The mass shift corresponding to the incorporated isotopes allows for the unambiguous identification of labeled compounds in complex biological matrices. core.ac.uk The fragmentation patterns of these labeled molecules can further confirm their structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the detailed structural and conformational analysis of 3-aminononanoic acid in solution. numberanalytics.comhyphadiscovery.com It provides information about the connectivity of atoms and their spatial arrangement. numberanalytics.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule. core.ac.uk Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between atoms, which is essential for unambiguous resonance assignment and structure elucidation. core.ac.ukresearchgate.net
For conformational studies of β-amino acids like 3-aminononanoic acid, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, providing insights into the molecule's three-dimensional structure. iisc.ac.infrontiersin.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with NMR data to predict and refine the conformational preferences of the molecule. frontiersin.orgscirp.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-aminononanoic acid |
| 3-aminononanoic acid hydrochloride |
| Acetonitrile |
| Methanol |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Ortho-phthalaldehyde (OPA) |
Applications of 1D and 2D NMR for Elucidating Chemical Connectivity and Stereochemistry
The precise structure of this compound, a molecule of interest in various research fields, can be unequivocally determined using a suite of NMR experiments. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the foundational information regarding the chemical environment of each proton and carbon atom in the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the alkyl chain, the methine proton at the C3 position adjacent to the amino group, and the methylene (B1212753) protons adjacent to the carboxylic acid group would be observed. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton at C3 is deshielded due to the electronegativity of the adjacent nitrogen atom of the amino group. Similarly, the protons at C2 are deshielded by the neighboring carbonyl group. The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the basic carbon skeleton.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid typically appears at the downfield end of the spectrum (around 170-180 ppm), while the carbon bearing the amino group (C3) would also be significantly shifted compared to the other aliphatic carbons in the chain.
While 1D NMR provides a solid foundation, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete chemical connectivity and stereochemistry.
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton couplings through bonds, typically over two to three bonds. In the context of 3-aminononanoic acid, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. For example, the proton at C3 would show a correlation to the protons at C2 and C4, thus establishing the connectivity of this part of the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum of 3-aminononanoic acid would display a cross-peak for each carbon-hydrogen bond, directly linking the proton and carbon signals for each CH, CH₂, and CH₃ group. This is a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum, or vice versa.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in the carboxylic acid group. For instance, the protons on C2 would show a correlation to the carbonyl carbon (C1) in an HMBC spectrum, confirming the position of the carboxylic acid group.
The stereochemistry at the chiral center (C3) can also be investigated using NMR techniques, often in conjunction with chiral derivatizing agents or chiral solvating agents. These agents can induce diastereomeric environments for the enantiomers, leading to separate NMR signals for each, allowing for the determination of enantiomeric purity. Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can provide information about the through-space proximity of protons, which can be crucial in confirming the relative stereochemistry in more complex molecules or in conformational analysis.
To illustrate the power of these techniques, consider the following hypothetical but representative NMR data for this compound.
| Technique | Observed Correlations / Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | ~3.5 (m, 1H), ~2.5 (t, 2H), ~1.6-1.2 (m, 10H), ~0.9 (t, 3H) | Assignment of protons at C3, C2, C4-C8, and C9 respectively. |
| ¹³C NMR | ~175 (C=O), ~50 (C3), ~35-22 (alkyl chain), ~14 (C9) | Assignment of the carbonyl carbon, the carbon bearing the amino group, the aliphatic carbons, and the terminal methyl carbon. |
| COSY | Cross-peaks between C3-H and C2-H₂, C3-H and C4-H₂ | Confirms the connectivity between the C2, C3, and C4 positions. |
| HSQC | Correlation between each proton signal and its directly attached carbon signal. | Unambiguous assignment of all protonated carbons. |
| HMBC | Correlation from C2-H₂ to C1 (carbonyl), C4-H₂ to C3 | Confirms the position of the carboxylic acid and the connectivity around the C3 carbon. |
This table presents hypothetical data for illustrative purposes.
Use of Isotopic Labeling in NMR for Pathway Tracing and Mechanistic Investigations
Isotopic labeling, the strategic replacement of an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a powerful technique when combined with NMR spectroscopy for elucidating metabolic pathways and reaction mechanisms. This approach allows researchers to track the fate of specific atoms from a precursor molecule as it is transformed within a biological system or a chemical reaction.
In the context of 3-aminononanoic acid research, isotopic labeling can be employed to answer fundamental questions about its biosynthesis and degradation. For example, by feeding an organism a ¹³C-labeled precursor, such as a specifically labeled fatty acid or amino acid, and then isolating 3-aminononanoic acid, the position of the ¹³C label in the final product can be determined by ¹³C NMR. This provides direct evidence of the metabolic route taken.
For instance, if a study aimed to determine the origin of the carbon backbone of 3-aminononanoic acid, researchers could administer [U-¹³C]-glucose (glucose uniformly labeled with ¹³C) to a biological system that produces this amino acid. Subsequent analysis of the isolated 3-aminononanoic acid by ¹³C NMR would reveal the enrichment of ¹³C at each carbon position. The specific pattern of ¹³C incorporation can then be used to deduce the biosynthetic pathway, for example, whether it arises from fatty acid metabolism or another route. nih.gov
Similarly, ¹⁵N-labeling can be used to trace the source of the amino group. By providing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, one can follow its incorporation into 3-aminononanoic acid. ¹⁵N NMR or ¹H-¹⁵N HSQC experiments can then be used to detect the presence and location of the ¹⁵N label.
Mechanistic investigations of enzymes that act on 3-aminononanoic acid can also be greatly facilitated by isotopic labeling. For example, to study the mechanism of an enzyme that metabolizes 3-aminononanoic acid, the substrate could be synthesized with a ¹³C label at a specific position, for instance, at the C3 carbon. By monitoring the reaction over time using NMR, researchers can observe the transformation of the labeled substrate into labeled products. The position of the ¹³C label in the product molecules provides crucial information about the bond-breaking and bond-forming steps of the enzymatic reaction.
The data from such isotopic labeling experiments can be summarized in tables to clearly present the findings.
| Labeled Precursor | Observed Labeled Product(s) | Position of Label | Inferred Mechanistic/Pathway Information |
| [3-¹³C]-3-Aminononanoic acid | Metabolite X | C5 | Suggests a rearrangement or specific cleavage and re-ligation reaction. |
| [¹⁵N]-Ammonium Chloride | 3-Aminononanoic acid | Amino group at C3 | Confirms the assimilation of inorganic nitrogen into the amino acid. |
| [U-¹³C]-Octanoic acid | 3-Aminononanoic acid | All carbons except C1 and C2 | Indicates that a C8 fatty acid is a direct precursor to the alkyl chain. |
This table presents hypothetical data for illustrative purposes.
Future Directions and Emerging Research Avenues in 3 Aminononanoic Acid Studies
Engineering Biosynthetic Pathways for Targeted Production of Novel 3-Aminononanoic Acid Derivatives
The microbial production of amino acids and their derivatives through metabolic engineering has proven to be a sustainable and efficient alternative to chemical synthesis. Future research will likely focus on engineering biosynthetic pathways for the targeted production of 3-aminononanoic acid and its novel derivatives. This can be achieved by leveraging and modifying existing knowledge of β-amino acid biosynthesis.
The biosynthesis of β-amino acids in nature often involves enzymes such as aminomutases, which rearrange the amino group of an α-amino acid, and decarboxylases. researchgate.net For instance, the production of β-alanine in Escherichia coli has been successfully enhanced through the overexpression of L-aspartate-α-decarboxylase and other key enzymes in the aspartate metabolic pathway. researchgate.net A similar strategy could be envisioned for 3-aminononanoic acid, potentially starting from a nine-carbon α-amino acid precursor. The identification or engineering of a suitable aminomutase with activity on a C9 substrate would be a critical first step.
Furthermore, β-amino acids are often incorporated into complex natural products like nonribosomal peptides and polyketides, which exhibit a wide range of biological activities. researchgate.net The enzymes responsible for these incorporations, particularly the condensation domains of nonribosomal peptide synthetases (NRPS), could be engineered to recognize and utilize 3-aminononanoic acid or its derivatives. researchgate.net This would open the door to creating a diverse array of novel bioactive compounds with potentially enhanced pharmacological properties. By swapping and modifying the domains within these biosynthetic gene clusters, researchers could generate new molecules with unique architectures and functions. researchgate.net
| Enzyme Class | Potential Role in 3-Aminononanoic Acid Biosynthesis | Example from Literature (for other β-amino acids) |
| Aminomutases | Isomerization of a C9 α-amino acid to 3-aminononanoic acid. | Glutamate 2,3-aminomutase in the biosynthesis of β-glutamate. researchgate.net |
| Decarboxylases | Decarboxylation of a dicarboxylic acid precursor. | L-aspartate-α-decarboxylase for β-alanine production. researchgate.net |
| Nonribosomal Peptide Synthetases (NRPS) | Incorporation of 3-aminononanoic acid into peptide backbones. | Recognition of β-amino acid moieties by condensation domains. researchgate.net |
Computational Chemistry and Molecular Dynamics Simulations to Predict Properties and Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting the properties and interactions of molecules, and their application to 3-aminononanoic acid is a promising avenue of research. These methods can provide insights into the conformational preferences, stability, and potential biological interactions of this β-amino acid, guiding experimental efforts.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to study the conformational energies of 3-aminononanoic acid in both the gas phase and in solution. Such studies can help identify the most stable conformations and the role of intramolecular hydrogen bonding in stabilizing these structures. Understanding the conformational landscape is crucial, as the three-dimensional structure of a molecule dictates its biological activity. For instance, theoretical studies on other β-amino acids have shown that the position of the side chain (in this case, the hexyl group of 3-aminononanoic acid) significantly influences the stability of different conformers.
MD simulations can be used to explore the behavior of peptides and other molecules containing 3-aminononanoic acid. These simulations can predict how the incorporation of this β-amino acid affects the secondary structure of peptides, such as the formation of helices or sheets. researchgate.netacs.org Given that β-peptides are known to form stable secondary structures, understanding how a long-chain β-amino acid like 3-aminononanoic acid influences these structures is of great interest for the design of novel foldamers with specific functions. Furthermore, MD simulations can be used to model the interaction of 3-aminononanoic acid-containing molecules with biological targets like proteins, providing insights into potential binding modes and affinities. The development of accurate force field parameters for non-natural amino acids, including long-chain β-amino acids, is essential for the reliability of these simulations. nih.gov
| Computational Method | Application to 3-Aminononanoic Acid Research | Key Insights Gained (from studies on other β-amino acids) |
| Density Functional Theory (DFT) | Determining conformational energies and stable geometries. | Influence of solvent and intramolecular hydrogen bonding on stability. |
| Molecular Dynamics (MD) Simulations | Predicting the folding of peptides containing 3-aminononanoic acid and their interactions with biological targets. | Role of β-amino acids in inducing stable secondary structures in peptides. researchgate.netacs.org |
| Force Field Parameterization | Developing accurate models for simulating molecules containing 3-aminononanoic acid. | Importance of specific parameterization for non-natural amino acids. nih.gov |
Development of New Asymmetric Synthetic Strategies for Diverse Chiral β-Amino Acids
The development of efficient and stereoselective synthetic methods for chiral β-amino acids is crucial for accessing enantiomerically pure compounds for research and potential applications. A variety of catalytic asymmetric strategies have been developed for the synthesis of β-amino acids, and these can be adapted and optimized for the synthesis of 3-aminononanoic acid and its derivatives. researchgate.net
Key approaches in the asymmetric synthesis of β-amino acids include:
Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of β-substituted-β-(acylamino)acrylates is a widely used method. nih.gov Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can achieve high enantioselectivities.
Mannich Reaction: The asymmetric Mannich reaction, involving the addition of an enolate to an imine, is a powerful tool for carbon-carbon bond formation and the creation of chiral β-amino carbonyl compounds, which are precursors to β-amino acids. researchgate.netnih.gov
Conjugate Addition: The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is another important strategy. nih.gov This can be achieved using chiral catalysts to control the stereochemistry of the newly formed stereocenter.
Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) and enzymes (biocatalysts) has emerged as a powerful approach for the asymmetric synthesis of β-amino acids, offering mild reaction conditions and high stereoselectivity. researchgate.net
Recent advances have focused on developing more direct and scalable methods. For example, a one-pot catalytic approach to enantiopure and unmodified β2-amino acids using a confined imidodiphosphorimidate (IDPi) catalyst has been reported. numberanalytics.com Such innovative strategies could be applied to the synthesis of 3-aminononanoic acid, providing efficient access to this chiral building block. The development of methods for the synthesis of γ-unsaturated β-amino acids also opens up possibilities for further functionalization. nih.gov
| Synthetic Strategy | Description | Relevance to 3-Aminononanoic Acid |
| Catalytic Asymmetric Hydrogenation | Enantioselective reduction of a double bond in a precursor molecule using a chiral catalyst. nih.gov | Potentially applicable to a precursor of 3-aminononanoic acid with a double bond at the appropriate position. |
| Asymmetric Mannich Reaction | Stereoselective addition of an enolate to an imine to form a chiral β-amino carbonyl compound. researchgate.netnih.gov | A versatile method for constructing the carbon backbone of chiral 3-aminononanoic acid. |
| Conjugate Addition | Addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. nih.gov | A direct route to introduce the amino group at the β-position with stereocontrol. |
| Organocatalysis/Biocatalysis | Use of small organic molecules or enzymes to catalyze the asymmetric synthesis. researchgate.net | Offers environmentally friendly and highly selective synthetic routes. |
Exploration of Uncharted Metabolic Roles in Diverse Biological Systems
While the roles of many α-amino acids in metabolism are well-established, the metabolic functions of β-amino acids are less understood, presenting a significant opportunity for discovery. Exploring the potential metabolic roles of 3-aminononanoic acid in various biological systems could reveal novel biochemical pathways and signaling functions.
β-Amino acids are known to play diverse roles in biology, from being components of bioactive peptides to acting as signaling molecules. researchgate.net For example, β-alanine is a precursor to coenzyme A, and taurine, another β-amino acid, is involved in numerous physiological processes. wikipedia.org Some β-amino acids and their derivatives have shown pharmacological activities, including hypoglycemic, antibacterial, and antifungal properties. researchgate.net
Future research could investigate whether 3-aminononanoic acid or its metabolites have similar functions. This could involve:
Metabolomic studies: Analyzing the metabolome of various organisms (e.g., bacteria, fungi, plants) to see if 3-aminononanoic acid is naturally produced and if its levels change in response to different environmental conditions.
Enzyme assays: Screening for enzymes that can metabolize 3-aminononanoic acid, which could provide clues about its metabolic fate.
Signaling studies: Investigating whether 3-aminononanoic acid can act as a signaling molecule, for example, by interacting with receptors or modulating the activity of signaling pathways. Some amino acids are known to act as signaling molecules that can regulate cellular processes like proliferation and gene expression. nih.govnih.gov
The gut microbiota is a rich source of metabolic diversity, and bacteria in the gut are known to produce and metabolize a wide range of amino acids. mdpi.com It is conceivable that certain gut microbes could produce or utilize 3-aminononanoic acid, potentially influencing host metabolism and health. Investigating the microbial metabolism of this compound could therefore be a particularly fruitful area of research. frontiersin.org
| Potential Metabolic Role | Rationale based on other β-amino acids | Experimental Approach |
| Precursor for Bioactive Molecules | β-amino acids are building blocks for various natural products. researchgate.net | Metabolomic analysis, isolation and characterization of natural products. |
| Signaling Molecule | Some amino acids regulate key metabolic and signaling pathways. nih.govnih.gov | Receptor binding assays, cell-based signaling assays. |
| Component of Microbial Metabolism | Gut microbiota metabolize a diverse range of amino acids. mdpi.com | In vitro fermentation studies with gut microbes, metagenomic analysis. |
| Pharmacological Agent | Many β-amino acid derivatives exhibit pharmacological activities. researchgate.net | Screening for antimicrobial, antifungal, or other biological activities. |
Q & A
Q. What analytical techniques are most effective for characterizing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210–220 nm) is ideal for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. For quantification, titrimetric methods using standardized HCl can validate stoichiometric ratios of the hydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight containers under desiccation at 2–8°C to prevent hygroscopic degradation. Handle in fume hoods with PPE (gloves, lab coat, eye protection) due to potential skin/eye irritation (GHS Category 2). Avoid prolonged exposure to light or moisture, which may hydrolyze the compound. Solubility data (e.g., 5 mg/mL in PBS pH 7.2) should guide solvent selection for experimental use .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies may arise from variations in solvent purity, temperature, or ionic strength. Systematic solubility studies using standardized buffers (e.g., PBS, Tris-HCl) under controlled conditions (25°C, inert atmosphere) are critical. Techniques like dynamic light scattering (DLS) can assess aggregation, while Karl Fischer titration quantifies water content in solvents. Cross-validate findings with independent methods (e.g., UV-Vis spectrophotometry) .
Q. What experimental strategies can mitigate interference from hydrochloride counterions in spectroscopic analyses of this compound?
- Methodological Answer : Counterion interference in NMR can be minimized by deuterated solvent exchange (e.g., D₂O) or using ion-suppression techniques. For MS, electrospray ionization (ESI) in positive ion mode reduces chloride adduct formation. In UV-Vis, baseline correction with blank solvent containing equivalent HCl concentration accounts for background absorption .
Q. What considerations are critical when designing in vitro biological assays using this compound, particularly regarding buffer compatibility and ionic strength effects?
- Methodological Answer : Buffer selection must account for chloride ion contributions (e.g., avoid high NaCl concentrations to prevent precipitation). Use low-ionic-strength buffers (e.g., HEPES) to maintain compound solubility. Pre-test biocompatibility via cell viability assays, as hydrochloride salts may alter intracellular pH. For enzyme studies, include controls with equivalent HCl to isolate pH effects from biological activity .
Data Contradiction Analysis
- Safety Data : While this compound is classified as a skin/eye irritant (GHS Category 2) , structurally similar compounds like 3-hydroxynonanoic acid are non-hazardous . Researchers must verify toxicity via acute exposure tests (e.g., OECD Guideline 423) and consult updated Safety Data Sheets (SDS) for hazard-specific protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
